molecular formula C23H24ClN3O4 B11465423 2-(5-chloro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine

2-(5-chloro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine

Cat. No.: B11465423
M. Wt: 441.9 g/mol
InChI Key: KIMBBEOIVQHYFH-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine is a complex organic compound that features a combination of indole, benzodioxole, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Chlorination: The indole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzodioxole Moiety: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.

    Oxazole Formation: The oxazole ring is formed through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Coupling Reactions: The final compound is obtained by coupling the chlorinated indole derivative with the benzodioxole and oxazole intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups or double bonds present in the compound using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(5-chloro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a drug candidate.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with serotonin receptors, while the benzodioxole and oxazole moieties may interact with other biological targets. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-1H-indol-3-yl)ethan-1-amine: A simpler analog that lacks the benzodioxole and oxazole moieties.

    5-chloro-1H-indole-3-carboxaldehyde: Another indole derivative with different functional groups.

    7-methoxy-1,3-benzodioxole-5-carboxylic acid: A compound with a similar benzodioxole moiety.

Uniqueness

2-(5-chloro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine is unique due to its combination of indole, benzodioxole, and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24ClN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

2-(5-chloro-1H-indol-3-yl)-N-[[5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C23H24ClN3O4/c1-28-21-7-14(8-22-23(21)30-13-29-22)6-18-10-17(27-31-18)12-25-5-4-15-11-26-20-3-2-16(24)9-19(15)20/h2-3,7-9,11,18,25-26H,4-6,10,12-13H2,1H3

InChI Key

KIMBBEOIVQHYFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)CNCCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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